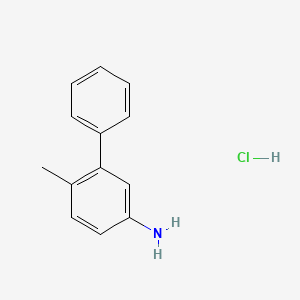

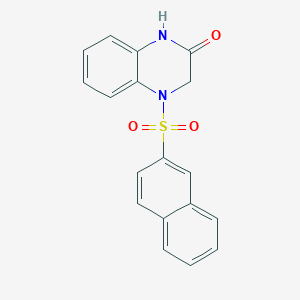

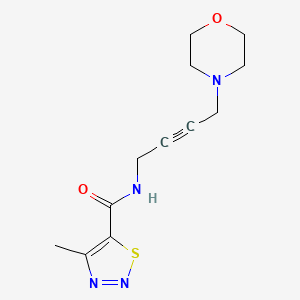

![molecular formula C21H20N4O3S B2792523 3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide CAS No. 1797869-23-8](/img/structure/B2792523.png)

3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide” is a derivative of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine . It has been found to be active in preclinical mouse cancer models of prostate, breast, ovarian, lung, multiple myeloma, and brain cancers .

Synthesis Analysis

The synthesis of this compound involves proceeding from 3- (4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic and 2-methylpropanoic acids by successive reactions of chlorination, amination, and heterocyclization .Molecular Structure Analysis

The molecular structure of this compound is derived from the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core . Further structural analysis would require more specific information or computational modeling .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include chlorination, amination, and heterocyclization . More detailed reaction analysis would require specific reaction conditions and mechanisms.Scientific Research Applications

Cancer Therapy

The pyrido[4,3-d]pyrimidine scaffold is a significant structure in medicinal chemistry, particularly in the development of cancer therapeutics . Compounds with this structure have been designed as novel CDK2 inhibitors . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. This compound’s derivatives have shown potent cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .

DNA Damage Response Modulation

The compound’s derivatives have been explored as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 plays a vital role in the DNA damage response and repair mechanisms. Inhibitors of PARP-1 can potentiate the effect of DNA-damaging agents used in cancer therapy, leading to genomic dysfunction and cell death in cancer cells. This application is particularly relevant in the context of targeted cancer therapies where the goal is to maximize the therapeutic effect while minimizing harm to healthy cells .

Antitumor Activity

Derivatives of this compound have been synthesized and evaluated for their antitumor activity. The pyrano[2,3-d]pyrimidine-2,4-dione derivatives, for instance, have shown promising results as potential inhibitors against PARP-1 with high cytotoxicity against cancer cell lines . These findings suggest that the compound could serve as a lead structure for the development of new antitumor agents.

Cell Cycle Arrest

The compound has been associated with the induction of cell cycle arrest. By inhibiting CDK2, the compound can alter cell cycle progression, particularly in tumor cells. This effect can lead to apoptosis or programmed cell death, which is a desirable outcome in the treatment of cancer .

Apoptosis Induction

Further investigations into the compound’s derivatives have revealed their ability to induce apoptosis within cancer cells . Apoptosis is a form of cell death that is often defective in cancer cells, allowing them to survive and proliferate uncontrollably. By inducing apoptosis, these compounds can effectively reduce tumor growth and potentially lead to tumor regression.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of the compound’s derivatives with the active site of target proteins such as CDK2 and PARP-1 . These studies help in predicting the binding affinity and specificity of the compound, which is crucial for the rational design of more potent and selective inhibitors.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives, have been used as starting materials for the synthesis of tetrahydropteroic acid derivatives

Mode of Action

It’s known that the pi3k/akt pathway is often overactivated in numerous cancers, and mtor kinase, a downstream mediator of the pi3k/akt pathway, can be overactivated as well

Biochemical Pathways

Compounds with similar structures have been used in the multi-step synthesis of tetrahydropteroic acid derivatives . This suggests that the compound might affect the pathways related to tetrahydropteroic acid synthesis.

Pharmacokinetics

The compound’s molecular weight is 20809 , which is within the range generally favorable for oral bioavailability. The compound is also a solid at room temperature, which could influence its absorption and distribution .

Result of Action

Compounds with similar structures have shown antibacterial activity against various strains of bacteria

Action Environment

The compound is stable at a storage temperature of 2-8°c . This suggests that temperature could be an important environmental factor influencing the compound’s stability.

properties

IUPAC Name |

N-[4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)phenyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-15-3-2-4-19(11-15)29(27,28)24-18-7-5-16(6-8-18)21(26)25-10-9-20-17(13-25)12-22-14-23-20/h2-8,11-12,14,24H,9-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEYMEURHPIBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC4=NC=NC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

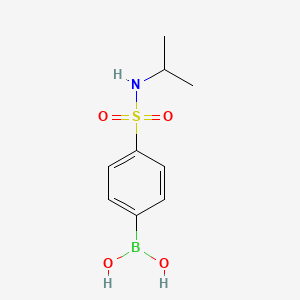

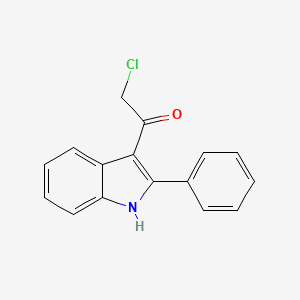

![3-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2792443.png)

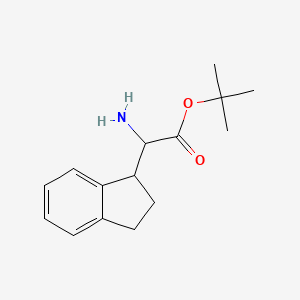

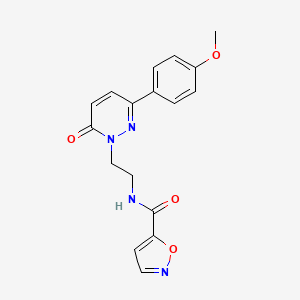

![N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2792445.png)

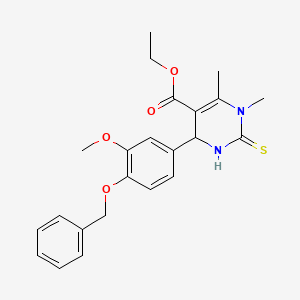

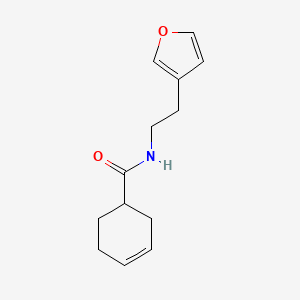

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-bromobenzamide](/img/structure/B2792448.png)

![6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2792454.png)

![3-(2,6-Difluorophenyl)-4-[(3-fluorophenoxy)methyl]-1,3-thiazole-2-thione](/img/structure/B2792456.png)